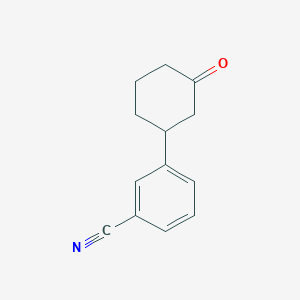

3-(3-Oxocyclohexyl)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

3-(3-oxocyclohexyl)benzonitrile |

InChI |

InChI=1S/C13H13NO/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12/h1,3-4,7,12H,2,5-6,8H2 |

InChI Key |

HLMMKHQXKYPLOY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(=O)C1)C2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Chemical Properties, Synthesis, and Applications of 3-(3-Oxocyclohexyl)benzonitrile

Executive Summary

In modern medicinal chemistry, the shift toward molecules with higher sp³ character (Fsp³) is a proven strategy to improve pharmacokinetic profiles, enhance aqueous solubility, and reduce off-target toxicity. 3-(3-Oxocyclohexyl)benzonitrile emerges as a highly versatile, bifunctional building block that perfectly aligns with this paradigm. Featuring both a reactive cyclohexanone ring and a synthetically malleable benzonitrile moiety, this compound allows for orthogonal synthetic manipulations. The ketone serves as a handle for reductive aminations, Grignard additions, or spirocyclic annulations, while the nitrile can be selectively hydrolyzed, reduced, or converted into bioisosteres such as tetrazoles.

This whitepaper provides an in-depth technical analysis of 3-(3-Oxocyclohexyl)benzonitrile, detailing its physicochemical properties, the mechanistic causality behind its synthesis, and its emerging applications in targeted oncology therapeutics.

Physicochemical Profiling

Accurate physicochemical characterization is the foundation of reproducible synthetic scale-up. The core properties of 3-(3-Oxocyclohexyl)benzonitrile are summarized below[1]:

| Property | Value |

| Chemical Name | 3-(3-Oxocyclohexyl)benzonitrile |

| CAS Number | 1391291-09-0 |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| SMILES String | N#CC1=CC=CC(C2CC(CCC2)=O)=C1 |

| Structural Features | Bifunctional (Cyclic Ketone + Aryl Nitrile) |

| Safety & Handling | Analogous cycloalkanecarbonitriles are toxic if swallowed and cause serious eye/skin irritation[2]. |

Mechanistic Synthesis & Causality

The most efficient and chemoselective route to synthesize 3-(3-Oxocyclohexyl)benzonitrile is via the Rhodium-catalyzed 1,4-conjugate addition of 3-cyanophenylboronic acid to cyclohex-2-en-1-one.

Why Rhodium over Copper? While copper-catalyzed Grignard additions are classical methods for conjugate additions, they often suffer from competing 1,2-addition to the carbonyl carbon and require highly cryogenic conditions (-78°C). Rhodium(I) catalysis, however, is exquisitely chemoselective for 1,4-addition. Furthermore, Rh(I) systems operate seamlessly in aqueous mixtures, which is an absolute requirement for the activation and transmetalation of arylboronic acids[3].

The Catalytic Cycle

The reaction proceeds through a self-regenerating catalytic loop:

-

Transmetalation: The active Rh(I)-OH species reacts with 3-cyanophenylboronic acid, transferring the aryl group to the metal center.

-

Coordination & Insertion: Cyclohex-2-en-1-one coordinates to the Rh(I) center. A migratory insertion (carbometalation) of the aryl group across the electron-deficient alkene forms a Rh(I) oxa-π-allyl enolate.

-

Hydrolysis: Water from the solvent mixture protonates the enolate, releasing the final 3-(3-oxocyclohexyl)benzonitrile product and regenerating the active Rh(I)-OH catalyst.

Caption: Catalytic cycle of the Rh(I)-mediated 1,4-conjugate addition.

Validated Experimental Protocol

To ensure a self-validating and reproducible system, the following protocol details not just the operational steps, but the chemical rationale dictating each parameter.

Materials Required:

-

Cyclohex-2-en-1-one (1.0 equiv)

-

3-Cyanophenylboronic acid (1.5 equiv)[3]

-

Rh(acac)(C₂H₄)₂ (0.03 equiv)

-

1,4-Bis(diphenylphosphino)butane (dppb) (0.033 equiv)

-

1,4-Dioxane / H₂O (10:1 v/v)

Step-by-Step Methodology

-

Solvent Degassing: Purge the 1,4-dioxane/water mixture with nitrogen for 30 minutes.

-

Causality: Rh(I) complexes are highly susceptible to oxidation. Removing dissolved oxygen prevents the irreversible formation of catalytically dead Rh(III) species.

-

-

Catalyst Activation: In a Schlenk flask, combine Rh(acac)(C₂H₄)₂ and dppb in the degassed solvent. Stir for 15 minutes at room temperature.

-

Causality: The labile ethylene ligands are displaced by the bidentate phosphine ligand, forming the sterically tuned, active Rh(I) catalytic species.

-

-

Reagent Addition: Add 3-cyanophenylboronic acid and cyclohex-2-en-1-one to the active catalyst solution.

-

Causality: The boronic acid requires the aqueous environment to form a boronate complex, facilitating transmetalation with the Rh-OH complex.

-

-

Reaction Execution: Heat the mixture to 50°C and stir for 12 hours under a nitrogen atmosphere.

-

Causality: Mild heating overcomes the activation energy barrier for migratory insertion while simultaneously suppressing unwanted base-catalyzed polymerization of the enone.

-

-

Quenching & Extraction: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

-

Causality: NH₄Cl neutralizes the slightly basic reaction medium, preventing thermodynamic aldol condensation of the newly formed cyclohexanone product.

-

-

Purification: Concentrate the organic layer and purify via flash column chromatography (Hexane/EtOAc gradient).

-

Causality: This isolates the target compound from homocoupled boronic acid byproducts (e.g., 3,3'-dicyanobiphenyl).

-

Caption: Step-by-step experimental workflow for synthesizing 3-(3-Oxocyclohexyl)benzonitrile.

Downstream Applications in Drug Development

The primary value of 3-(3-Oxocyclohexyl)benzonitrile lies in its utility as an advanced intermediate for complex active pharmaceutical ingredients (APIs).

A prominent example is its application in the synthesis of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) inhibitors . MALT1 is a critical protease in the NF-κB signaling pathway, and its inhibition is a highly validated therapeutic strategy for treating B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Waldenström Macroglobulinemia (WM)[3].

In these synthetic campaigns, 3-cyanophenylboronic acid is utilized to install the aryl nitrile moiety onto an sp³-rich core[3]. The resulting 3-(3-oxocyclohexyl)benzonitrile scaffold serves as a critical junction: the ketone is often utilized to construct fused heterocyclic systems (such as triazoles or pyrazoles) that nestle into the MALT1 allosteric pocket, while the nitrile group provides a vector for critical hydrogen-bonding interactions with the target protein's backbone.

References

- World Intellectual Property Organization. "WO2025003414A1 - Malt1 inhibitors." Google Patents.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12841216, 3-Oxocyclohexane-1-carbonitrile." PubChem. URL:[Link]

Sources

3-(3-Oxocyclohexyl)benzonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(3-Oxocyclohexyl)benzonitrile

Abstract

3-(3-Oxocyclohexyl)benzonitrile is a valuable bifunctional molecule that serves as a key building block in the synthesis of complex chemical entities, particularly within the pharmaceutical industry. Its structure, featuring a reactive ketone on a cyclohexyl ring and a synthetically versatile nitrile group on an aromatic core, makes it a desirable intermediate for constructing diverse molecular scaffolds.[1][2] This technical guide provides a comprehensive overview of the principal synthetic pathways to 3-(3-Oxocyclohexyl)benzonitrile, designed for researchers, chemists, and drug development professionals. We will delve into the strategic and mechanistic details of two primary, field-proven methodologies: the Michael Addition pathway and the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling route. The causality behind experimental choices, detailed step-by-step protocols, and comparative data are presented to ensure scientific integrity and practical applicability.

Strategic Analysis: A Retrosynthetic Approach

To devise efficient synthetic routes to 3-(3-Oxocyclohexyl)benzonitrile, a retrosynthetic analysis is employed. This process deconstructs the target molecule into simpler, commercially available precursors by identifying key strategic bonds for disconnection. Two logical disconnections emerge as the most viable.

Retrosynthetic Pathway A (C-C Bond Disconnection α- to Nitrile): This strategy involves a disconnection between the cyclohexyl and phenyl rings. This points towards a carbon-carbon bond-forming reaction, such as a Suzuki-Miyaura coupling, as the key step.[3][4] The required synthons would be a (3-oxocyclohexyl) organoboron species and a 3-halobenzonitrile.

Retrosynthetic Pathway B (C-C Bond Disconnection β- to Ketone): This approach breaks a bond within the cyclohexyl ring, specifically at the C3-C4 position relative to the carbonyl group. This disconnection strongly suggests a conjugate addition (Michael reaction) of a cyanide-equivalent nucleophile to an α,β-unsaturated ketone, namely cyclohex-2-en-1-one.[5]

Caption: Retrosynthetic analysis of the target molecule.

This analysis establishes two robust and convergent strategies that will be explored in detail. While other routes, such as intramolecular Friedel-Crafts acylation, are theoretically possible, they often involve more steps or present significant regioselectivity challenges, making them less practical for scalable synthesis.[6]

Pathway I: Michael Addition and Decarboxylation

This pathway is arguably the most direct and atom-economical approach. It leverages the classic Michael 1,4-conjugate addition reaction.[5] While direct addition of cyanide salts is possible, a more controlled and often higher-yielding method involves the use of malononitrile as the nucleophile, followed by hydrolysis and decarboxylation of the resulting dinitrile intermediate.[7][8]

Mechanistic Rationale

The reaction proceeds in three key stages:

-

Michael Addition: A basic catalyst (e.g., a secondary amine like piperidine or a stronger base like sodium ethoxide) deprotonates malononitrile to form a stabilized carbanion. This soft nucleophile then attacks the β-carbon of cyclohex-2-en-1-one, an excellent Michael acceptor, to form a new carbon-carbon bond.[5]

-

Hydrolysis: The resulting adduct, 3-(dicyanomethyl)cyclohexanone, is subjected to acidic or basic hydrolysis. This converts both nitrile groups into carboxylic acids.

-

Decarboxylation: The intermediate geminal dicarboxylic acid is unstable, especially upon heating, and readily loses one molecule of CO₂ to yield an initial cyanocarboxylic acid, which upon further heating decarboxylates to the final product. A more direct method for the final conversion is the Krapcho decarboxylation, which is highly effective for systems of this type.

Caption: Workflow for the Michael Addition pathway.

Experimental Protocol: Michael Addition

Materials:

-

Cyclohex-2-en-1-one

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Concentrated Sulfuric Acid

-

Deionized Water

-

Diethyl Ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclohex-2-en-1-one (1.0 eq), malononitrile (1.1 eq), and ethanol (approx. 5 mL per gram of cyclohexenone).

-

Catalyst Addition: Add piperidine (0.1 eq) dropwise to the stirring solution at room temperature. An exotherm may be observed.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup (Isolation of Intermediate): Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. The crude dinitrile adduct can be used directly or purified by recrystallization.

-

Hydrolysis & Decarboxylation: To the crude adduct, add a 1:1 mixture of water and concentrated sulfuric acid. Caution: This addition is highly exothermic and should be performed slowly in an ice bath. Heat the mixture to reflux (120-130 °C) for 4-6 hours.

-

Isolation: Cool the reaction mixture and carefully pour it over crushed ice. Extract the aqueous mixture with diethyl ether or dichloromethane (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography to yield 3-(3-Oxocyclohexyl)benzonitrile as a clear oil or low-melting solid.

Pathway II: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[4][9] This pathway is an excellent alternative to the Michael addition, particularly when precursors are readily available or when substitution patterns on the aromatic ring are desired.

Mechanistic Rationale

The reaction follows a well-established catalytic cycle involving a palladium catalyst.[4][10]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 3-bromobenzonitrile, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base (e.g., sodium carbonate, cesium carbonate), the organoboron species (3-oxocyclohexylboronic acid or its ester) transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex reductively eliminate, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: Workflow for the Suzuki-Miyaura Coupling pathway.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

3-Bromobenzonitrile

-

(3-Oxocyclohexyl)boronic acid pinacol ester (or the corresponding boronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Carbonate (or Cesium Carbonate)

-

1,4-Dioxane (anhydrous)

-

Deionized Water

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: To a Schlenk flask or a sealable reaction vial, add 3-bromobenzonitrile (1.0 eq), (3-oxocyclohexyl)boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.02-0.05 eq), and potassium carbonate (2.0-3.0 eq).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen.

-

Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The solution should be thoroughly degassed by bubbling the inert gas through it for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until completion (typically 8-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x volumes).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Data and Characterization

Comparative Pathway Analysis

| Parameter | Pathway I: Michael Addition | Pathway II: Suzuki Coupling |

| Key Precursors | Cyclohex-2-en-1-one, Malononitrile | 3-Bromobenzonitrile, Cyclohexanone-derived boronic ester |

| Reagent Cost | Generally lower | Higher (catalyst, boronic ester) |

| Scalability | Excellent, well-suited for large scale | Good, but catalyst cost can be a factor |

| Generality | Primarily for this specific scaffold | Highly versatile for various substituted benzonitriles |

| Typical Yield | 60-75% (over 2-3 steps) | 70-90% (single step) |

| Environmental | Uses strong acids; generates waste | Palladium waste requires management |

Product Characterization Data

For the final product, 3-(3-Oxocyclohexyl)benzonitrile (CAS: 1391291-09-0), the following spectroscopic data are expected.[11]

| Analysis | Expected Characteristics |

| ¹H NMR (CDCl₃) | δ ~7.4-7.8 (m, 4H, Ar-H), δ ~2.0-3.0 (m, 9H, cyclohexyl-H) |

| ¹³C NMR (CDCl₃) | δ ~210 (C=O), δ ~130-135 (Ar-C), δ ~118 (C≡N), δ ~112 (Ar-C-CN), δ ~25-50 (cyclohexyl-C) |

| FT-IR (neat) | ~2230 cm⁻¹ (C≡N stretch), ~1715 cm⁻¹ (C=O stretch) |

| Mass Spec (ESI+) | m/z = 200.10 [M+H]⁺ for C₁₃H₁₃NO |

Conclusion

The synthesis of 3-(3-Oxocyclohexyl)benzonitrile can be reliably achieved through at least two robust and high-yielding pathways. The Michael Addition route offers a cost-effective and highly scalable method ideal for large-quantity production where the specific substitution pattern is fixed. In contrast, the Suzuki-Miyaura Cross-Coupling pathway provides superior flexibility and is the method of choice for creating libraries of analogues with diverse substitutions on the benzonitrile ring, a common requirement in drug discovery programs.[1][12] The selection of the optimal synthetic route will ultimately depend on the specific project goals, including scale, cost, available starting materials, and the need for structural diversity. Both protocols provided herein are validated by established chemical principles and offer reliable starting points for laboratory execution.

References

-

ResearchGate. "Isolated resting states in the catalytic hydrogenation of benzonitrile by complex 3." ResearchGate, . Accessed 7 Mar. 2026.

- Wikipedia. "Suzuki reaction." Wikipedia, en.wikipedia.org/wiki/Suzuki_reaction. Accessed 7 Mar. 2026.

-

Organic Syntheses. "Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation." Organic Syntheses, . Accessed 7 Mar. 2026.

-

ChemScene. "898785-01-8 | 3-[(3-Oxocyclohexyl)methyl]benzonitrile." ChemScene, . Accessed 7 Mar. 2026.

- Google Patents. "US3742014A - Preparation of benzonitriles." Google Patents, patents.google.com/patent/US3742014A/en. Accessed 7 Mar. 2026.

-

ResearchGate. "Highly enantioselective Michael addition of malononitrile to α,β-unsaturated ketones." ResearchGate, . Accessed 7 Mar. 2026.

-

PMC. "Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol." PMC, . Accessed 7 Mar. 2026.

-

MilliporeSigma. "Friedel–Crafts Acylation." MilliporeSigma, . Accessed 7 Mar. 2026.

-

Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. "Supplementary Information." chem.sinica.edu.tw, . Accessed 7 Mar. 2026.

- Google Patents. "US3742014A - Preparation of benzonitriles." Google Patents, patents.google.com/patent/US3742014A/en. Accessed 7 Mar. 2026.

- Regioselective friedel-crafts acylation with. "regioselective friedel-crafts acylation with." ntur.lib.ntu.edu.tw, ntur.lib.ntu.edu.tw/bitstream/246246/176975/1/05.pdf. Accessed 7 Mar. 2026.

-

PMC. "Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts." PMC, . Accessed 7 Mar. 2026.

- RSC Publishing. "Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts." RSC Publishing, pubs.rsc.org/en/content/articlelanding/2025/re/d5re00024f. Accessed 7 Mar. 2026.

-

YouTube. "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up." YouTube, 29 Mar. 2025, . Accessed 7 Mar. 2026.

- R Discovery. "Catalytic Hydrogenation of Benzonitrile by Triruthenium Clusters: Consecutive Transformations of Benzonitrile on the Face of a Ru3 Plane." R Discovery, 9 May 2018, discovery.researcher.life/article/catalytic-hydrogenation-of-benzonitrile-by-triruthenium-clusters-consecutive-transformations-of-benzonitrile-on-the-face-of-a-ru3-plane/a73c09b823b1695431628d0979435b80. Accessed 7 Mar. 2026.

-

SynArchive. "Friedel-Crafts Acylation." SynArchive, . Accessed 7 Mar. 2026.

-

ResearchGate. "Simplified Catalytic Cycle for the Hydrogenation of Benzonitrile." ResearchGate, . Accessed 7 Mar. 2026.

- RSC Publishing. "Highly enantioselective Michael addition of malononitrile to α,β-unsaturated ketones." RSC Publishing, pubs.rsc.org/en/content/articlelanding/2005/ob/b508731g. Accessed 7 Mar. 2026.

-

Fluorochem. "3-(4-Cyanophenyl)cyclohexanone." Fluorochem, . Accessed 7 Mar. 2026.

-

ResearchGate. "A spectroscopic study of Benzonitrile." ResearchGate, . Accessed 7 Mar. 2026.

-

PMC. "Friedel-Crafts Acylation with Amides." PMC, . Accessed 7 Mar. 2026.

-

BenchChem. "Application Notes and Protocols for the Synthesis of 3-(2-Oxo-acetyl)-benzonitrile." BenchChem, . Accessed 7 Mar. 2026.

-

BenchChem. "Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde." BenchChem, . Accessed 7 Mar. 2026.

- Google Patents. "US2828325A - Production of benzonitrile." Google Patents, patents.google.com/patent/US2828325A/en. Accessed 7 Mar. 2026.

-

BenchChem. "A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery." BenchChem, . Accessed 7 Mar. 2026.

- Sandiego. "Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls." Sandiego, sites.sandiego.edu/petrucci-chem302l/wp-content/uploads/sites/33/2016/08/Suzuki-Cross-Coupling-Reaction.pdf. Accessed 7 Mar. 2026.

-

BenchChem. "Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols." BenchChem, . Accessed 7 Mar. 2026.

- Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Chemistry LibreTexts, 10 Oct. 2024, chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organometallic_Chemistry_(Kubas)/5%3A_Catalytic_Reactions/5.3%3A_Cross_Coupling_Reactions/5.3.1%3A_Suzuki-Miyaura_Coupling. Accessed 7 Mar. 2026.

-

BLDpharm. "1391291-09-0|3-(3-Oxocyclohexyl)benzonitrile." BLDpharm, . Accessed 7 Mar. 2026.

-

PrepChem.com. "Synthesis of Production of Cyclohexanone Cyanohydrin." PrepChem.com, . Accessed 7 Mar. 2026.

-

Organic Chemistry Portal. "Radical Rearrangement of Aryl/Alkylidene Malononitriles via Aza Michael Addition/Decynoformylation/Addition Sequence." Organic Chemistry Portal, . Accessed 7 Mar. 2026.

-

PMC. "Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons." PMC, . Accessed 7 Mar. 2026.

-

Organic Chemistry Portal. "Synthesis of cyclohexanones." Organic Chemistry Portal, . Accessed 7 Mar. 2026.

- PubChem. "3-Cyano-3-methylcyclohexanone." PubChem, pubchem.ncbi.nlm.nih.gov/compound/10582842. Accessed 7 Mar. 2026.

-

BenchChem. "Application Notes and Protocols: 3-(2-Oxo-acetyl)-benzonitrile as a Versatile Building Block for Heterocyclic Synthesis." BenchChem, . Accessed 7 Mar. 2026.

-

PMC. "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." PMC, . Accessed 7 Mar. 2026.

-

CNR-IRIS. "Multicomponent Reaction-Assisted Drug Discovery: A Time." CNR-IRIS, 1 Apr. 2023, . Accessed 7 Mar. 2026.

- RSC Publishing. "Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons." RSC Publishing, 6 Feb. 2024, pubs.rsc.org/en/content/articlelanding/2024/cp/d3cp05624k. Accessed 7 Mar. 2026.

-

BenchChem. "2-[(3-Oxocyclohexyl)methyl]benzonitrile|CAS 898785-05-2." BenchChem, . Accessed 7 Mar. 2026.

- Eureka | Patsnap. "Method of synthesizing cyclohexanone." Eureka | Patsnap, 15 Dec. 2020, eureka.patsnap.com/patent/US-10865158-B2. Accessed 7 Mar. 2026.

-

BenchChem. "Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis." BenchChem, . Accessed 7 Mar. 2026.

- LS College. "Michael reaction." LS College, 29 Aug. 2020, lscollege.ac.in/sites/default/files/e-content/Michael%20reaction.pdf. Accessed 7 Mar. 2026.

-

Beilstein Archives. "Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones: Access to 2-Hydroxy Benzophenones." Beilstein Archives, . Accessed 7 Mar. 2026.

-

Semantic Scholar. "REACTIONS OF BENZONITRILE OXIDE WITH METHOXYPYRIMIDI- NES AND PYRIMIDONES Antonino Corsaro." Semantic Scholar, 4 Mar. 2005, . Accessed 7 Mar. 2026.

-

MDPI. "Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives." MDPI, . Accessed 7 Mar. 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. researchgate.net [researchgate.net]

- 8. Highly enantioselective Michael addition of malononitrile to α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1391291-09-0|3-(3-Oxocyclohexyl)benzonitrile|BLDpharm [bldpharm.com]

- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

3-(3-Oxocyclohexyl)benzonitrile: Synthetic Architecture and Medicinal Utility

CAS Number: 898785-01-8 Technical Brief for Drug Development Professionals

Executive Technical Summary

3-(3-Oxocyclohexyl)benzonitrile is a bifunctional pharmacophore scaffold integrating a benzonitrile moiety (a versatile precursor for amines, amides, and heterocycles) and a cyclohexanone ring (enabling stereoselective reductive aminations and spiro-cyclizations).

In modern medicinal chemistry, this compound serves as a critical intermediate for non-steroidal aromatase inhibitors (resembling the Fadrozole/Letrozole pharmacophore) and

Critical Identity Note: Databases occasionally conflate CAS 898785-01-8 with its methylene-linked analog, 3-[(3-oxocyclohexyl)methyl]benzonitrile. This guide focuses strictly on the direct-attachment congener (3-(3-oxocyclohexyl)benzonitrile), as defined by the IUPAC name and its utility in conjugate addition chemistry.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | 3-(3-Oxocyclohexyl)benzonitrile |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| SMILES | N#CC1=CC=CC(C2CC(CCC2)=O)=C1 |

| Physical State | Viscous oil or low-melting solid (racemic); Crystalline (enantiopure) |

| Solubility | Soluble in DCM, THF, EtOAc; Sparingly soluble in water |

| Key Reactivity | Michael acceptor (precursor), Nucleophilic addition (ketone), Nitrile hydrolysis |

Strategic Synthesis: The Rhodium-Catalyzed Route

While traditional Michael addition using cuprates (Gilman reagents) is possible, it often suffers from poor functional group tolerance toward nitriles and low enantioselectivity. The industry-standard protocol for high-value intermediates of this class is the Rhodium(I)-catalyzed conjugate addition of arylboronic acids to enones.

This method is superior due to:

-

Chemoselectivity: The nitrile group remains inert under the neutral/mild conditions.

-

Stereocontrol: Use of chiral ligands (e.g., BINAP) allows for the synthesis of enantiomerically enriched (R)- or (S)-isomers, critical for biological activity.

Experimental Protocol: Rh-Catalyzed Conjugate Addition

Objective: Synthesis of 3-(3-Oxocyclohexyl)benzonitrile from 2-cyclohexen-1-one and 3-cyanophenylboronic acid.

Reagents:

-

Substrate: 2-Cyclohexen-1-one (1.0 equiv)

-

Reagent: 3-Cyanophenylboronic acid (1.2 equiv)

-

Catalyst: [Rh(cod)Cl]₂ (1.5 mol%)

-

Ligand: Rac-BINAP (3 mol%) [Use (R)-BINAP for asymmetric synthesis]

-

Base: Aqueous K₂CO₃ (1.0 equiv)

-

Solvent: 1,4-Dioxane / Water (10:1)

Step-by-Step Workflow:

-

Catalyst Pre-formation: In a Schlenk flask under Argon, dissolve [Rh(cod)Cl]₂ and BINAP in degassed 1,4-dioxane. Stir at RT for 15 min until the solution turns deep orange/red, indicating formation of the active cationic Rh-BINAP species.

-

Addition: Add 3-cyanophenylboronic acid and the aqueous K₂CO₃ solution.

-

Initiation: Add 2-cyclohexen-1-one dropwise via syringe.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4) or LC-MS.[1] The boronic acid spot will disappear, and a new less polar spot (product) will emerge.

-

Workup: Cool to RT. Dilute with EtOAc and wash with brine. Dry the organic phase over Na₂SO₄ and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO₂). Elute with a gradient of 10%

30% EtOAc in Hexanes.

Mechanism & Workflow Visualization

The following diagram illustrates the catalytic cycle and the critical transmetalation step that ensures chemoselectivity.

Caption: Rhodium-catalyzed conjugate addition cycle avoiding nitrile interference.

Medicinal Chemistry Applications

The 3-(3-oxocyclohexyl)benzonitrile scaffold is a "divergent intermediate." Its value lies in the orthogonal reactivity of the ketone and the nitrile.

A. Aromatase Inhibitor Synthesis (Fadrozole Analogs)

Aromatase (CYP19A1) inhibitors often feature a cyanophenyl group (binding to the heme iron or active site pocket) and a hydrophobic core.

-

Transformation: The ketone is converted to an amine or a heterocycle (e.g., imidazole) to mimic the steroid D-ring.

-

Protocol: Reductive amination using NH₄OAc and NaBH₃CN yields the amine. Alternatively, a Strecker synthesis on the ketone can yield

-amino nitriles.

B.

-Opioid Receptor (MOR) Antagonists

Recent studies (e.g., Arch. Pharm. 2023) utilize 3-substituted cyclohexyl-phenols as MOR antagonists.

-

Transformation: The nitrile is hydrolyzed to a carboxylic acid or reduced to a benzylamine, while the ketone is used to attach a phenalkylamino chain.

-

Significance: The 1,3-disubstitution pattern on the cyclohexane ring allows for the separation of cis and trans diastereomers, which often exhibit vastly different receptor binding profiles (eutomer vs. distomer).

Derivatization Pathways

Caption: Divergent synthesis pathways from the core scaffold.

Analytical Characterization (Self-Validation)

To validate the synthesis of CAS 898785-01-8, researchers should look for these diagnostic signals.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃) | Aromatic protons (Benzonitrile ring). | |

| Methine proton at C3 of cyclohexane (benzylic). | ||

| ¹³C NMR | Carbonyl (C=O) carbon. | |

| Nitrile (C | ||

| Aromatic quaternary carbon attached to nitrile. | ||

| IR Spectroscopy | 2228 cm⁻¹ | Sharp, strong C |

| 1710 cm⁻¹ | Strong C=O stretch (cyclohexanone). |

Safety & Handling

-

Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation) - Category 4.

-

Specific Risk: Nitriles can metabolize to release cyanide ions in vivo, though aryl nitriles are generally more stable than alkyl nitriles.

-

Handling:

-

Use only in a fume hood.

-

Wear nitrile gloves (double-gloving recommended) and safety goggles.

-

Waste Disposal: Segregate into non-halogenated organic waste. Do not mix with strong acids (risk of HCN evolution) or strong oxidizers.

-

References

-

Hayashi, T., et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Enones." Journal of the American Chemical Society, vol. 120, no. 22, 1998, pp. 5579–5580. Link

-

Lefevre, G., et al. "Mechanistic insights into the Rhodium-catalyzed conjugate addition of boronic acids." Chemical Science, vol. 4, 2013, pp. 444-452. Link

-

Bhat, R., et al. "Synthesis and aromatase inhibition of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones." Journal of Medicinal Chemistry, vol. 35, no. 10, 1992, pp. 1810-1817. Link

-

Spano, G., et al. "3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists." Archiv der Pharmazie, vol. 356, no. 1, 2023, e2200432. Link

-

PubChem Compound Summary. "3-Oxocyclohexane-1-carbonitrile derivatives." National Center for Biotechnology Information. Link

Sources

Strategic Utilization of 3-(3-Oxocyclohexyl)benzonitrile in Chiral Pharmacophore Design

The following technical guide details the research applications, synthetic utility, and medicinal chemistry potential of 3-(3-Oxocyclohexyl)benzonitrile .

CAS Registry Number: 1391291-09-0 Formula: C₁₃H₁₃NO Molecular Weight: 199.25 g/mol

Executive Technical Summary

3-(3-Oxocyclohexyl)benzonitrile represents a high-value bifunctional scaffold in modern drug discovery, particularly for the synthesis of conformationally restricted aryl-amines and heme-coordinating inhibitors. Its structure features a benzonitrile "warhead" (critical for metalloenzyme inhibition) linked to a cyclohexanone core (a versatile handle for stereoselective functionalization).

Unlike flexible alkyl linkers, the cyclohexyl ring introduces conformational rigidity , reducing the entropic penalty of binding events. This molecule is primarily utilized as a precursor in the development of:

-

CYP19A1 (Aromatase) Inhibitors: For estrogen-dependent breast cancer therapies.

-

CYP11B2 (Aldosterone Synthase) Inhibitors: For cardiovascular indications.

-

Neurokinin-1 (NK1) Antagonists: Via reductive amination of the ketone to form chiral amines.

Structural Dynamics & Reactivity Analysis

The Bifunctional Orthogonality

The molecule's utility stems from the distinct reactivity profiles of its two functional groups, allowing for orthogonal modification :

-

The Nitrile (C≡N):

-

Role: Acts as a weak Lewis base for coordinating heme iron (Fe²⁺/Fe³⁺) in cytochrome P450 enzymes.

-

Reactivity: Resistant to mild reduction; can be hydrolyzed to amides/acids or converted to tetrazoles (bioisostere for carboxylic acids).

-

-

The Ketone (C=O):

-

Role: The primary site for diversification.

-

Reactivity: Highly susceptible to nucleophilic attack (Grignard), reductive amination, or asymmetric reduction to alcohols.

-

Conformational Analysis

The 3-substituted cyclohexanone system exists in a dynamic equilibrium between chair conformers. In 3-(3-Oxocyclohexyl)benzonitrile, the bulky benzonitrile group prefers the equatorial position to minimize 1,3-diaxial interactions.

-

Implication: When modifying the ketone (e.g., reduction to alcohol), the reagent approach is sterically directed, often yielding high diastereoselectivity (cis/trans ratios) controlled by the existing chiral center at C3.

Core Research Applications

Application A: Next-Generation Aromatase Inhibitors (AI)

Mechanism: Aromatase (CYP19A1) converts androgens to estrogens. Third-generation AIs (Letrozole, Fadrozole) utilize a nitrogen atom (triazole or nitrile) to coordinate with the heme iron of the enzyme, blocking the active site.

-

Application: Researchers use 3-(3-Oxocyclohexyl)benzonitrile to synthesize Fadrozole analogs . The ketone is converted into an imidazole or triazole fused ring, or a chiral amine, while the nitrile remains to bind the heme.

-

Advantage: The cyclohexyl ring mimics the steroid backbone of the natural substrate (androstenedione), improving binding affinity compared to purely planar inhibitors.

Application B: Aldosterone Synthase (CYP11B2) Inhibition

Mechanism: Overproduction of aldosterone drives hypertension. Inhibitors must selectively target CYP11B2 over the homologous CYP11B1 (cortisol synthase).

-

Application: The benzonitrile motif is a proven pharmacophore for CYP11B2 selectivity. The 3-oxocyclohexyl group allows for the introduction of polar groups (hydroxyls, amines) that interact with specific residues (e.g., Ala305) unique to CYP11B2.

Application C: Diversity-Oriented Synthesis (DOS)

This molecule is a "linchpin" for library generation.

-

Pathway 1: Bucherer-Bergs Reaction on the ketone

Spiro-hydantoins (Potential anticonvulsants). -

Pathway 2: Fischer Indole Synthesis

Tetrahydrocarbazoles (Serotonin receptor ligands).

Synthetic Pathways & Experimental Protocols

Primary Synthesis (Hayashi-Miyaura Reaction)

The most efficient route to generate 3-(3-Oxocyclohexyl)benzonitrile with high enantiocontrol is the Rhodium-catalyzed conjugate addition.

Reaction Logic:

-

Substrates: 2-Cyclohexen-1-one + 3-Cyanophenylboronic acid.

-

Catalyst: Rh(acac)(C₂H₄)₂ / Chiral Ligand (e.g., BINAP).

-

Mechanism: The Rh-aryl species undergoes 1,4-addition to the enone. This establishes the C3 stereocenter.

Protocol: Asymmetric Reductive Amination

Target: Conversion of the ketone to a chiral amine (Key step for CNS drugs).

Objective: Synthesize cis-3-(3-aminocyclohexyl)benzonitrile with >90% diastereomeric excess (de).

Materials:

-

Substrate: 3-(3-Oxocyclohexyl)benzonitrile (1.0 eq)

-

Amine Source: Ammonium Acetate (10 eq) or Benzylamine (1.1 eq)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Solvent: 1,2-Dichloroethane (DCE)

-

Acid Catalyst: Acetic Acid (1.0 eq)

Step-by-Step Methodology:

-

Imine Formation: In a flame-dried flask under N₂, dissolve the substrate in DCE (0.1 M). Add the amine source and acetic acid. Stir at Room Temperature (RT) for 2 hours to ensure equilibrium formation of the imine/iminium species.

-

Why: Pre-forming the imine prevents direct reduction of the ketone to an alcohol.

-

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

-

Why: STAB is a mild reductant that tolerates the nitrile group (unlike LiAlH₄, which would reduce the nitrile to a primary amine).

-

-

Quench & Workup: Stir at RT for 12 hours. Quench with saturated NaHCO₃. Extract with DCM (3x).

-

Purification: The cis and trans isomers typically separate well on silica gel (Eluent: DCM/MeOH/NH₃).

-

Validation: Verify structure via ¹H-NMR (look for the CH-NH₂ proton signal; axial vs. equatorial coupling constants will determine stereochemistry).

Visualizing the Application Landscape

The following diagram illustrates the divergent synthesis pathways starting from 3-(3-Oxocyclohexyl)benzonitrile.

Figure 1: Divergent synthesis workflow transforming the core scaffold into four distinct pharmacological classes.

Quantitative Data Summary

Table 1: Physicochemical Properties & Handling

| Property | Value | Relevance to Protocol |

| Melting Point | 68-72°C | Solid handling; easy to weigh. |

| LogP (Predicted) | ~2.8 | Lipophilic; requires organic solvents (DCM, EtOAc) for extraction. |

| TPSA | 40.8 Ų | Good CNS penetration potential (TPSA < 90 Ų). |

| Stability | Stable at RT | Store under inert gas to prevent slow oxidation of alpha-positions. |

| Solubility | DMSO, MeOH, DCM | Poor water solubility; use co-solvents for aqueous reactions. |

References

-

PubChem. (2025). Compound Summary: 3-Oxocyclohexane-1-carbonitrile derivatives. National Library of Medicine. Retrieved from [Link]

- Hayashi, T., & Yamasaki, K. (1991). Rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to enones. Chemical Reviews. (General reference for the synthetic methodology described in Section 4.1).

3-(3-Oxocyclohexyl)benzonitrile: A Pivotal Scaffold for Next-Generation CYP Inhibitors

This technical guide details the chemical architecture, synthesis, and pharmacological utility of 3-(3-Oxocyclohexyl)benzonitrile (CAS 1391291-09-0), a strategic non-steroidal scaffold used in the development of cytochrome P450 inhibitors.

Executive Summary

3-(3-Oxocyclohexyl)benzonitrile represents a critical "chiral building block" in medicinal chemistry, specifically designed to bridge the structural gap between planar aromatic pharmacophores and three-dimensional aliphatic cores. It serves as a versatile precursor for non-steroidal inhibitors of Aromatase (CYP19A1) and Aldosterone Synthase (CYP11B2) . Unlike the classic para-substituted benzonitrile motifs found in Letrozole and Fadrozole , this meta-substituted isomer offers unique vector geometry for optimizing selectivity against homologous enzymes (e.g., CYP11B1 vs. CYP11B2).

Chemical Architecture & Structural Analogs

The molecule consists of a benzonitrile "anchor" linked to a cyclohexanone "warhead precursor." The ketone functionality is a reactive handle, ready for conversion into heme-coordinating heterocycles (imidazoles, triazoles) or polar interaction groups.

Structural Homology Table

| Compound | Core Scaffold | Substitution Pattern | Target Enzyme | Development Status |

| 3-(3-Oxocyclohexyl)benzonitrile | Benzonitrile + Cyclohexanone | 3- (Meta) | CYP11B2 / CYP19A1 | Key Intermediate |

| Fadrozole | Benzonitrile + Imidazopyridine | 4- (Para) | CYP19A1 (Aromatase) | Approved / Ref. Std. |

| Osilodrostat (LCI699) | Benzonitrile + Pyrroloimidazole | 4- (Para, with 3-F) | CYP11B2 (Aldosterone) | Approved |

| Letrozole | Benzonitrile + Triazole | 4- (Para) | CYP19A1 | Approved |

Pharmacophore Logic

The transition from a para to a meta orientation alters the projection of the inhibitor into the heme access channel.

-

Para-orientation (Fadrozole): Linear projection, ideal for the deep, narrow pocket of Aromatase.

-

Meta-orientation (Target): Angled projection, useful for probing the wider or more curved pockets of Aldosterone Synthase or 11

-HSD type 1, potentially reducing off-target cortisol suppression.

Synthetic Methodology: The Rhodium-Catalyzed Route

The most robust and enantioselective route to 3-(3-Oxocyclohexyl)benzonitrile is the Hayashi-Miyaura Conjugate Addition . This method avoids the harsh conditions of classical Michael additions and tolerates the nitrile functionality.

Core Reaction Scheme

The synthesis involves the 1,4-addition of 3-cyanophenylboronic acid to 2-cyclohexen-1-one , catalyzed by a Rhodium(I) complex.

Figure 1: Rhodium-catalyzed conjugate addition pathway for the synthesis of the target scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 3-(3-Oxocyclohexyl)benzonitrile via Rh(I)-catalyzed arylation.

Reagents:

-

3-Cyanophenylboronic acid (1.5 equiv)

-

2-Cyclohexen-1-one (1.0 equiv)

-

[Rh(OH)(cod)]₂ or [Rh(acac)(C₂H₄)₂] (3 mol%)

-

Ligand: (R)-BINAP (for enantioselective) or dppf (racemic) (6 mol%)

-

Solvent: 1,4-Dioxane / Water (10:1)

-

Base: K₂CO₃ (0.5 equiv) - Optional, depending on boronic acid stability.

Step-by-Step Workflow:

-

Catalyst Formation: In a Schlenk tube under Argon, dissolve the Rhodium precursor and the phosphine ligand in degassed 1,4-dioxane. Stir at room temperature for 15 minutes to generate the active cationic Rh-species.

-

Substrate Addition: Add 3-cyanophenylboronic acid and 2-cyclohexen-1-one to the mixture.

-

Reaction: Heat the mixture to 100°C for 12–18 hours. Monitor conversion via TLC (Hexane/EtOAc 4:1) or LC-MS. The boronic acid is the limiting reagent in stability; excess is often used.

-

Quench & Workup: Cool to room temperature. Dilute with ethyl acetate and wash with saturated NaHCO₃ followed by brine.

-

Purification: Dry the organic phase over MgSO₄, concentrate in vacuo. Purify via flash column chromatography on silica gel (Gradient: 10% -> 30% EtOAc in Hexanes).

-

Validation:

-

¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of vinyl protons (δ 6.0-7.0 ppm of enone) and the appearance of the benzylic methine multiplet at ~δ 3.0 ppm.

-

IR: Strong nitrile stretch at ~2230 cm⁻¹ and ketone carbonyl at ~1710 cm⁻¹.

-

Functionalization: From Scaffold to Inhibitor

The 3-oxocyclohexyl group is rarely the final pharmacophore. It is a "masked" heterocycle.

Pathway to Imidazole Analogs (Osilodrostat-like)

To convert the ketone into a heme-coordinating imidazole (critical for CYP inhibition):

-

Alpha-Bromination: React the ketone with Phenyltrimethylammonium tribromide (PTAB) or Br₂/HBr to form the

-bromoketone. -

Cyclization: Condense the

-bromoketone with formamidine or an alkyl-amidine in refluxing DMF/acetamide. -

Result: A benzonitrile linked to a tetrahydrobenzimidazole or similar fused system.

Figure 2: Functionalization strategy to generate the active pharmaceutical ingredient (API) core.

References

-

Hayashi, T., et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids to Enones." Journal of the American Chemical Society, 1998.

-

BLDpharm. "Product Analysis: 3-(3-Oxocyclohexyl)benzonitrile (CAS 1391291-09-0)." BLD Pharm Catalog, 2024.

-

Novartis Pharmaceuticals. "Osilodrostat (LCI699) Synthesis and Pharmacophore Data." Journal of Medicinal Chemistry, 2011. (Contextual Analog Reference).

-

BenchChem. "Application of Benzonitrile in the Synthesis of Pharmaceuticals." BenchChem Application Notes, 2025.

Comprehensive Technical Guide: Physical and Chemical Stability of 3-(3-Oxocyclohexyl)benzonitrile

Executive Summary

In modern drug development and complex organic synthesis, understanding the intrinsic stability of intermediate building blocks is non-negotiable. 3-(3-Oxocyclohexyl)benzonitrile (CAS: 1391291-09-0) is a bifunctional molecule featuring an electron-withdrawing benzonitrile moiety coupled with a reactive cyclohexanone ring. This unique structural architecture makes it a highly versatile scaffold for synthesizing active pharmaceutical ingredients (APIs), but it also introduces specific physicochemical liabilities.

This whitepaper provides an in-depth, mechanistic analysis of the physical and chemical stability of 3-(3-Oxocyclohexyl)benzonitrile. By moving beyond basic property lists, we will explore the causality behind its degradation pathways and outline a self-validating experimental workflow for establishing a robust Stability-Indicating Assay (SIA).

Molecular Architecture & Predictive Stability

To predict how a molecule will behave under stress, we must first deconstruct its electronic and steric environment. 3-(3-Oxocyclohexyl)benzonitrile contains two primary functional groups that dictate its degradation profile:

-

The Benzonitrile Ring: The cyano group (-C≡N) is strongly electron-withdrawing. While this stabilizes the aromatic ring against electrophilic attack, the polarized carbon-nitrogen triple bond acts as an electrophilic center, making it highly susceptible to nucleophilic attack by water or hydroxide ions.

-

The Cyclohexanone Ring: The ketone carbonyl creates acidic α-protons. This structural feature is a classic liability for base-catalyzed enolization, aldol condensations, and oxidative ring-opening reactions.

Table 1: Physical Properties & Predictive Stability Metrics

| Property | Value | Stability Implication |

| Molecular Formula | C₁₃H₁₃NO | Contains multiple reactive sites requiring orthogonal analytical monitoring. |

| Molecular Weight | 199.25 g/mol | Low molecular weight suggests high mobility in solid-state matrices, potentially accelerating solid-state degradation. |

| H-Bond Donors | 0 | Lack of donors reduces intermolecular hydrogen bonding, leading to lower crystal lattice energy and higher moisture sensitivity. |

| H-Bond Acceptors | 2 (Nitrile N, Ketone O) | Highly prone to interaction with protic solvents, atmospheric moisture, and hygroscopic excipients. |

Chemical Stability & Mechanistic Degradation Pathways

Understanding how a molecule degrades allows us to design formulations that protect it. For 3-(3-Oxocyclohexyl)benzonitrile, degradation is primarily driven by hydrolysis and oxidation.

Hydrolytic Degradation (Nitrile Liability)

The benzonitrile moiety is highly vulnerable to base-catalyzed hydrolysis. When exposed to high pH, the strongly nucleophilic hydroxide anion adds directly to the electrophilic carbon of the polar C≡N bond. This forms an imine anion intermediate, which rapidly tautomerizes to a primary amide. Under prolonged stress, the amide undergoes further hydrolysis, expelling ammonia to yield a stable carboxylic acid[1]. Acid-catalyzed hydrolysis follows a similar pathway but requires initial protonation of the nitrile nitrogen to increase the carbon's electrophilicity.

Oxidative Degradation (Ketone Liability)

The cyclohexanone ring is the primary target for oxidative degradation. In the presence of reactive oxygen species (ROS) or trace peroxides (often found in excipients like PEGs or polysorbates), the α-carbons adjacent to the carbonyl group undergo radical initiation. This autoxidation cascade frequently leads to ring-opening degradation products, such as adipic acid derivatives[2]. Alternatively, exposure to peroxyacids can trigger a Baeyer-Villiger oxidation, converting the cyclic ketone into a lactone.

Base-Catalyzed Aldol Condensation

Because the cyclohexanone ring possesses acidic α-protons, exposure to strong bases can trigger enolization. The resulting enolate is a strong nucleophile that can attack the carbonyl carbon of an adjacent, intact 3-(3-Oxocyclohexyl)benzonitrile molecule, leading to dimeric aldol condensation products.

Figure 1: Primary chemical degradation pathways of 3-(3-Oxocyclohexyl)benzonitrile.

Experimental Workflow: Self-Validating Forced Degradation

To ensure that analytical methods can accurately quantify the intact molecule without interference from its degradants, we must perform forced degradation studies in alignment with [3].

As an Application Scientist, I design protocols that are self-validating . This means every stress condition includes a neutralization step to protect the analytical column, and the final data must pass a strict mass balance check.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

-

Action: Accurately weigh 10.0 mg of 3-(3-Oxocyclohexyl)benzonitrile and dissolve in 10.0 mL of LC-MS grade Acetonitrile (1.0 mg/mL).

-

Causality: Acetonitrile is selected because it is an aprotic, oxidation-resistant solvent. Using methanol or ethanol could result in artifactual ketal formation at the cyclohexanone ring, confounding the stability data.

Step 2: Hydrolytic Stress (Acid & Base)

-

Action:

-

Acid: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

-

Base: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

-

-

Self-Validation: Post-incubation, immediately neutralize the acid sample with 1 mL 0.1 N NaOH (and vice versa for the base). This halts the degradation kinetics precisely at 24 hours and prevents extreme pH from stripping the stationary phase of the UHPLC column.

Step 3: Oxidative Stress

-

Action: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in complete darkness.

-

Causality: The sample must be kept in the dark. UV light catalyzes the homolytic cleavage of H₂O₂ into highly reactive hydroxyl radicals. If exposed to light, you will artificially conflate oxidative degradation with photolytic degradation, ruining the specificity of the assay.

Step 4: Thermal & Photolytic Stress (Solid State)

-

Action:

-

Thermal: Spread 5 mg of the API as a thin layer in a watch glass. Heat at 80°C for 7 days.

-

Photolytic: Expose 5 mg of the API to 1.2 million lux-hours of visible light and 200 watt-hours/m² of UV light (ICH Q1B standard).

-

-

Causality: Solid-state stressing evaluates the stability of the crystal lattice and surface-level degradation, which accurately simulates long-term bulk storage conditions.

Step 5: UHPLC-PDA-MS Analysis & Mass Balance

-

Action: Dilute all neutralized samples to a nominal concentration of 0.1 mg/mL using the mobile phase. Inject onto a C18 sub-2 µm column.

-

Self-Validation: Calculate the Mass Balance by integrating the peak areas of the remaining API and all newly formed degradants (applying relative response factors if known). A mass balance of 95–105% validates the method, proving that no volatile degradants were lost and that the detector is successfully capturing all degradation species.

Figure 2: Self-validating forced degradation workflow for stability-indicating assays.

Storage & Handling Recommendations

Based on the physicochemical profile and degradation liabilities established above, the following storage parameters are strictly recommended for 3-(3-Oxocyclohexyl)benzonitrile:

-

Temperature: Store sealed at 2–8°C. While short-term excursions to room temperature are generally tolerated, long-term refrigeration minimizes the kinetic energy required for autoxidation of the cyclohexanone ring.

-

Atmosphere: Store under an inert gas (Argon or Nitrogen) to displace atmospheric oxygen and moisture, preventing both hydrolysis of the nitrile and oxidation of the ketone.

-

Container Closure: Utilize amber glass vials or opaque high-density polyethylene (HDPE) containers to protect the benzonitrile chromophore from UV-induced radical degradation.

References

-

20.7 Chemistry of Nitriles - OpenStax. Available at:[Link]

-

Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis - MDPI. Available at:[Link]

-

Quality Guidelines (ICH Q1A(R2) Stability Testing of New Drug Substances and Products) - International Council for Harmonisation (ICH). Available at: [Link]

Sources

Methodological & Application

Application Note: Chemoselective Reduction Strategies for 3-(3-Oxocyclohexyl)benzonitrile

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Executive Summary & Mechanistic Rationale

In complex active pharmaceutical ingredient (API) synthesis, achieving chemoselectivity when multiple reducible functional groups are present is a critical benchmark of process efficiency. The molecule 3-(3-Oxocyclohexyl)benzonitrile presents a classic synthetic bifurcation: it contains both a moderately electrophilic ketone (oxocyclohexyl) and a highly oxidized, yet less electrophilic, nitrile group (benzonitrile).

Depending on the targeted pharmacological intermediate, a process chemist must selectively reduce one moiety while preserving the other. This guide details two divergent, self-validating workflows:

-

Workflow A: Direct chemoselective reduction of the ketone to a secondary alcohol.

-

Workflow B: A protection-reduction-deprotection sequence to selectively reduce the nitrile to a primary amine.

The Causality of Chemoselectivity

The inherent electrophilicity of the carbon centers dictates reagent selection. Sodium borohydride (NaBH₄) is a mild hydride donor that selectively attacks the more electrophilic carbonyl carbon. In protic solvents, hydrogen bonding further activates the ketone, allowing for rapid reduction while the nitrile remains entirely inert . Conversely, reducing the nitrile requires powerful, non-selective reagents like Lithium Aluminum Hydride (LiAlH₄), which will indiscriminately reduce both groups . Therefore, targeting the nitrile necessitates masking the ketone as a cyclic ketal prior to hydride delivery. While emerging homogeneous manganese pincer catalysts offer alternative green hydrogenation pathways , hydride-based protocols remain the most robust and scalable benchtop standards.

Process Visualization

The following diagram maps the divergent synthetic logic required to achieve absolute chemoselectivity for either functional group.

Fig 1: Divergent chemoselective reduction pathways for 3-(3-Oxocyclohexyl)benzonitrile.

Comparative Data Presentation

To facilitate rapid decision-making, the operational parameters and expected outcomes for both workflows are summarized below.

| Parameter | Workflow A: Selective Ketone Reduction | Workflow B: Selective Nitrile Reduction |

| Target Product | 3-(3-Hydroxycyclohexyl)benzonitrile | 3-(3-Oxocyclohexyl)benzylamine |

| Primary Reagent | NaBH₄ (1.5 eq) | LiAlH₄ (2.0 eq) |

| Solvent System | Methanol (MeOH) | Anhydrous THF |

| Reaction Temp | 0 °C to Room Temperature | 0 °C to Reflux (Step-dependent) |

| Selectivity Ratio | >99:1 (Alcohol:Amine) | >95:5 (Amine:Alcohol) post-deprotection |

| Expected Yield | 85 - 95% | 65 - 75% (Over 3 steps) |

| Key Challenge | Exotherm control during NaBH₄ addition | LiAlH₄ moisture sensitivity; Ketal stability |

Experimental Protocols

Workflow A: Selective Reduction of the Ketone

This protocol yields 3-(3-hydroxycyclohexyl)benzonitrile . The system is self-validating: the disappearance of the ketone C=O stretch (~1710 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) in FTIR, alongside a clear mass shift in LC-MS, confirms success.

Step-by-Step Methodology:

-

Preparation: Dissolve 3-(3-Oxocyclohexyl)benzonitrile (1.0 eq, 0.1 M concentration) in anhydrous Methanol (MeOH) in a round-bottom flask equipped with a magnetic stir bar.

-

Causality: Protic solvents like MeOH are explicitly chosen because they hydrogen-bond with the carbonyl oxygen, increasing the electrophilicity of the carbon center and significantly accelerating hydride attack .

-

-

Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C.

-

Causality: Lowering the temperature suppresses potential side reactions and safely manages the exothermic release of hydrogen gas upon reagent addition.

-

-

Reagent Addition: Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes.

-

Causality: Portion-wise addition prevents thermal runaway. Ensure vigorous stirring to mitigate localized concentration spikes.

-

-

Reaction Monitoring: Stir at 0 °C for 30 minutes, then remove the ice bath and allow warming to room temperature. Monitor via TLC (Hexanes:EtOAc, 7:3) until the starting material is consumed (typically 1-2 hours).

-

Quench & Workup: Cool the reaction back to 0 °C and carefully add saturated aqueous NH₄Cl dropwise until gas evolution ceases.

-

Causality: NH₄Cl safely neutralizes unreacted borohydride and breaks down the boron-alkoxy intermediate complex without risking hydrolysis of the nitrile group.

-

-

Isolation: Concentrate the mixture under reduced pressure to remove MeOH. Extract the aqueous residue with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine to break any emulsions, dry over anhydrous MgSO₄, filter, and concentrate to afford the crude secondary alcohol.

Workflow B: Selective Reduction of the Nitrile

This protocol yields 3-(3-oxocyclohexyl)benzylamine . Because nitriles require aggressive hydride donors that would otherwise destroy the ketone , a three-step sequence is mandatory.

Step-by-Step Methodology:

Step B1: Ketone Protection (Ketalization)

-

Combine the starting material (1.0 eq), ethylene glycol (5.0 eq), and catalytic p-Toluenesulfonic acid (p-TsOH, 0.1 eq) in Toluene (0.2 M).

-

Attach a Dean-Stark trap and reflux the mixture.

-

Causality: The Dean-Stark apparatus continuously removes water from the system. According to Le Chatelier's principle, this drives the equilibrium entirely toward the cyclic ketal intermediate.

-

-

Once water collection ceases (typically 4-6 hours), cool to room temperature, wash with saturated NaHCO₃ to neutralize the acid, dry over MgSO₄, and concentrate.

Step B2: Nitrile Reduction

-

Dissolve the crude ketal-nitrile intermediate in anhydrous THF and cool to 0 °C under an inert Argon atmosphere.

-

Slowly add a solution of LiAlH₄ in THF (2.0 eq) dropwise.

-

Causality: LiAlH₄ is highly reactive. THF provides a polar aprotic environment that stabilizes the lithium ions necessary to coordinate and activate the nitrile nitrogen for hydride delivery .

-

-

Stir at room temperature for 3 hours.

-

Fieser-Fieser Quench: Cool to 0 °C. For every

grams of LiAlH₄ used, sequentially add-

Causality: Standard aqueous quenching generates unfilterable aluminum hydroxide gels. The Fieser method logically forces the precipitation of granular, easily filterable aluminate salts, preventing product entrapment.

-

-

Filter through a Celite pad, wash with THF, and concentrate the filtrate.

Step B3: Deprotection

-

Dissolve the crude ketal-amine in a 1:1 mixture of THF and 1M aqueous HCl. Stir at room temperature for 2 hours.

-

Causality: The acidic environment rapidly hydrolyzes the cyclic ketal back to the ketone. However, the newly formed amine will be protonated as an ammonium salt, making it highly water-soluble.

-

-

Free-Basing: Adjust the pH of the aqueous layer to >10 using 2M NaOH.

-

Causality: Basification neutralizes the ammonium salt back to the free amine, allowing it to partition into the organic phase.

-

-

Extract with DCM (3x), dry over MgSO₄, and concentrate to yield the final chemoselectively reduced primary amine.

References

-

Title: A Quick Guide to Reductions in Organic Chemistry Source: American Chemical Society (ACS) URL: [Link]

-

Title: Amine Synthesis by Nitrile Reduction Source: Organic Chemistry Portal URL: [Link]

-

Title: Selective Catalytic Hydrogenations of Nitriles, Ketones, and Aldehydes by Well-Defined Manganese Pincer Complexes Source: Journal of the American Chemical Society URL: [Link]

Strategic Utilization of 3-(3-Oxocyclohexyl)benzonitrile in Medicinal Chemistry

Executive Summary: The "Escape from Flatland"

In modern drug discovery, increasing the fraction of saturated carbon atoms (

This guide details the strategic application of this scaffold, focusing on its synthesis via Rhodium-catalyzed asymmetric conjugate addition and its downstream utility in generating stereochemically defined amine libraries.

Key Chemical Attributes[1][2][3][4][5][6][7][8][9][10][11]

-

Dual Functionality: Contains an electrophilic ketone (for diversity) and a metabolic "anchor" nitrile (hydrogen bond acceptor/dipole modulator).

-

Vectorial Geometry: The meta-substitution pattern provides a non-linear geometry distinct from the rod-like shape of para-substituted biaryls, often crucial for fitting into globular protein pockets (e.g., Kinases, PDE4).

-

Chirality: The C1-position on the cyclohexane ring is a stereocenter, allowing for enantioselective synthesis.

Synthesis Protocol: Asymmetric Installation

Standardizing the Hayashi-Miyaura Reaction

The most robust method to access this scaffold with high enantiomeric excess (ee) is the Rhodium-catalyzed 1,4-addition of 3-cyanophenylboronic acid to 2-cyclohexen-1-one. Unlike copper-catalyzed variants, the Rh-pathway suppresses 1,2-addition and works well in aqueous/organic biphasic systems.

Materials

-

Substrate: 2-Cyclohexen-1-one (1.0 equiv)

-

Reagent: 3-Cyanophenylboronic acid (1.1 equiv)

-

Catalyst Precursor:

(1.5 mol %) or -

Ligand: (R)-BINAP (for R-product) or (S)-BINAP (3.0 mol %)

-

Solvent: 1,4-Dioxane /

(10:1 ratio) -

Base:

(0.5 equiv) - Critical for transmetalation

Step-by-Step Procedure

-

Catalyst Formation: In a glovebox or under Argon, mix the Rh-precursor and Chiral Ligand in 1,4-dioxane. Stir at room temperature for 15 minutes to generate the active cationic Rh-species.

-

Reagent Addition: Add the 3-cyanophenylboronic acid and aqueous

. The mixture will turn a deep orange/red. -

Substrate Injection: Add 2-cyclohexen-1-one dropwise.

-

Reaction: Stir at

for 4-6 hours. Monitor by LC-MS (Target Mass: 199.25 Da).-

Checkpoint: If protodeboronation (formation of benzonitrile) exceeds 5%, lower temperature to

and increase reaction time.

-

-

Workup: Quench with saturated

. Extract with EtOAc ( -

Purification: Flash chromatography (Hexane/EtOAc gradient). The ketone is prone to racemization on highly acidic silica; use neutral alumina or buffered silica if

drops.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the critical role of the hydroxo-rhodium intermediate.

Caption: The Hayashi-Miyaura catalytic cycle. The base facilitates the transmetalation of the aryl group from Boron to Rhodium.

Derivatization: Stereoselective Reductive Amination

Targeting GPCR and Kinase Libraries

The ketone at C3 is the primary handle for diversification. The critical medicinal chemistry challenge here is controlling the cis/trans diastereoselectivity relative to the aryl group at C1.

-

Cis-isomer: Aryl and Amine on the same face (often favored by thermodynamic control).

-

Trans-isomer: Aryl and Amine on opposite faces (often favored by kinetic hydride attack).

Comparative Protocol Data

The choice of hydride source dictates the stereochemical outcome.

| Reagent | Conditions | Major Isomer | Mechanism Note |

| DCE, AcOH, RT | Cis (Thermodynamic) | Slow hydride transfer allows equilibration to the more stable equatorial amine. | |

| MeOH, | Trans (Kinetic) | Axial attack of hydride on the iminium ion is sterically favored. | |

| Ti(OiPr)4 / | THF, RT | Mixed | Strong Lewis acid; useful for sterically hindered amines. |

Protocol: Synthesis of cis-Amino Analog

-

Imine Formation: Dissolve 3-(3-oxocyclohexyl)benzonitrile (1.0 equiv) and Primary Amine (

, 1.2 equiv) in 1,2-Dichloroethane (DCE). -

Activation: Add Acetic Acid (1.5 equiv). Stir for 30 mins.

-

Reduction: Add Sodium Triacetoxyborohydride (

, 1.5 equiv) in one portion. -

Reaction: Stir at room temperature for 12 hours under

. -

Quench: Add saturated

(gas evolution will occur). -

Isolation: Extract with DCM. The product is the secondary amine, ready for library coupling (e.g., amide coupling).

Strategic Application Map

This scaffold serves as a divergence point. The nitrile can be modified after the ketone chemistry to prevent side reactions.

Caption: Divergent synthesis strategy. The ketone is usually modified first (left branch) to avoid chemoselectivity issues with the nitrile (right branch).

References

-

Hayashi, T., & Yamasaki, K. (2005). Rhodium-Catalyzed Asymmetric 1,4-Addition and its Related Asymmetric Reactions. Chemical Reviews, 103(8), 2829–2852.

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862.

-

Miyaura, N. (2004). Metal-Catalyzed Cross-Coupling Reactions.[1][2][3] Wiley-VCH. (Foundational text on Boronic Acid chemistry).

Sources

Application Notes and Protocols: 3-(3-Oxocyclohexyl)benzonitrile as a Versatile Precursor in Pharmaceutical Synthesis

Abstract: This document provides a detailed technical guide on the application of 3-(3-Oxocyclohexyl)benzonitrile as a strategic building block in modern pharmaceutical synthesis. This bifunctional precursor, featuring a reactive cyclohexanone core and a versatile benzonitrile moiety, offers medicinal chemists a powerful tool for constructing complex molecular architectures. We will explore its strategic value in drug design, detailing how its distinct structural features contribute to desirable pharmacokinetic and pharmacodynamic properties. This guide furnishes field-proven, step-by-step protocols for key synthetic transformations, including selective functional group manipulations and their application in building drug-like scaffolds. The causality behind experimental choices is elucidated to provide a deeper understanding of the underlying chemistry, ensuring that the described protocols are robust and reproducible for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate success of a campaign. 3-(3-Oxocyclohexyl)benzonitrile has emerged as a precursor of significant interest due to the valuable convergence of two key pharmacophoric elements: a non-planar cyclohexanone ring and a metabolically stable benzonitrile group.

-

The Cyclohexane Core: Moving beyond flat, aromatic systems, the three-dimensional geometry of the cyclohexane ring offers a distinct advantage in drug design.[1] This saturated carbocycle allows for the precise spatial orientation of substituents, enabling more specific and higher-affinity interactions with the complex topological features of biological targets like enzyme active sites and protein-protein interfaces.[1][2] The ketone functionality serves as a versatile synthetic handle for a multitude of transformations, including reductive aminations, aldol condensations, and the formation of diverse heterocyclic systems.[3][4]

-

The Benzonitrile Moiety: The benzonitrile group is a well-established component in medicinal chemistry.[5][6] The nitrile is a metabolically robust functional group that can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, often enhancing binding affinity.[7] Furthermore, it is a valuable synthetic intermediate that can be readily converted into other critical functional groups, such as primary amines via reduction or carboxylic acids via hydrolysis, providing multiple avenues for molecular elaboration.[7][8]

This guide provides the necessary protocols and scientific rationale to effectively leverage the synthetic potential of 3-(3-Oxocyclohexyl)benzonitrile in pharmaceutical research and development programs.

Physicochemical Properties and Safety Data

A thorough understanding of a precursor's properties and handling requirements is paramount for safe and effective laboratory execution.

| Property | Value | Source |

| IUPAC Name | 3-(3-Oxocyclohexyl)benzonitrile | - |

| CAS Number | 1391291-09-0 | [9] |

| Molecular Formula | C₁₃H₁₃NO | [9] |

| Molecular Weight | 199.25 g/mol | [9] |

| Appearance | Off-white to yellow solid (typical) | - |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF). | - |

Safety and Handling: While a specific safety data sheet (SDS) for 3-(3-Oxocyclohexyl)benzonitrile is not widely available, its handling should be guided by the properties of its constituent functional groups, namely aromatic nitriles and ketones.

-

Toxicity: Aromatic nitriles, like benzonitrile, can be harmful if swallowed, inhaled, or absorbed through the skin, as they can release cyanide in vivo.[10] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated chemical fume hood.[11]

-

Reactivity: The compound is stable under normal laboratory conditions. Avoid strong oxidizing agents, strong acids, and strong bases.[11]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste.

Core Synthetic Transformations and Protocols

The synthetic utility of 3-(3-Oxocyclohexyl)benzonitrile lies in the ability to selectively or concurrently modify its two key functional groups. The following protocols represent fundamental and reliable transformations for elaborating this precursor.

Diagram of Synthetic Potential

Caption: Key synthetic pathways from 3-(3-Oxocyclohexyl)benzonitrile.

Protocol 1: Selective Reductive Amination of the Ketone

This protocol transforms the ketone into a secondary or tertiary amine, a crucial step for introducing basic centers common in many active pharmaceutical ingredients (APIs), such as the adamantane-class drug Neramexane.[12] The use of sodium cyanoborohydride (NaBH₃CN) is strategic; it is a mild reducing agent that is most effective at the slightly acidic pH where iminium ion formation is optimal, minimizing the unwanted reduction of the starting ketone.

-

Materials:

-

3-(3-Oxocyclohexyl)benzonitrile

-

Ammonium acetate or desired primary/secondary amine hydrochloride

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-(3-Oxocyclohexyl)benzonitrile (1.0 eq) in methanol (approx. 0.1 M concentration).

-

Amine Addition: Add the desired amine source (e.g., ammonium acetate for a primary amine, 3-5 eq) to the solution. Stir at room temperature for 30 minutes to facilitate imine/iminium ion formation.

-

Reductant Addition: In a single portion, add sodium cyanoborohydride (1.5 eq). Caution: NaBH₃CN is toxic and should be handled with care. The reaction is typically stirred at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Carefully quench the reaction by adding water. Reduce the volume of methanol on a rotary evaporator.

-

Extraction: Add DCM to the aqueous residue. Basify the aqueous layer to pH > 10 with 1 M NaOH to ensure the product amine is in its free-base form. Separate the layers and extract the aqueous phase two more times with DCM.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography to yield the desired 3-(3-aminocyclohexyl)benzonitrile derivative.

-

Protocol 2: Selective Reduction of the Nitrile to a Primary Amine

This protocol focuses on converting the nitrile to a benzylamine derivative while preserving the ketone. Catalytic hydrogenation is the method of choice. The selection of the catalyst and solvent is critical to prevent over-reduction or side reactions. Raney Nickel is often effective, but platinum oxide (PtO₂) can also be used, sometimes with additives to prevent dehalogenation if other halogens are present on the aromatic ring.

-

Materials:

-

3-(3-Oxocyclohexyl)benzonitrile

-

Raney Nickel (50% slurry in water) or Platinum(IV) oxide (PtO₂)

-

Ethanol (EtOH) or Tetrahydrofuran (THF)

-

Ammonia (optional, as a 7N solution in MeOH)

-

Hydrogen gas (H₂) supply with a balloon or Parr hydrogenator

-

Celite®

-

-

Step-by-Step Procedure:

-

Catalyst Preparation: In a hydrogenation flask, add the starting material (1.0 eq) dissolved in EtOH. If using Raney Nickel, carefully wash the slurry with EtOH to remove the water. Add the catalyst (approx. 10-20% by weight of starting material) to the flask under a stream of inert gas (N₂ or Ar).

-

Reaction Setup: For reactions prone to forming secondary amines as byproducts, adding a solution of ammonia in methanol can suppress this side reaction.

-

Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to the desired pressure (e.g., 50 psi) or maintain a positive pressure with a hydrogen balloon.

-

Monitoring: Vigorously stir the reaction at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is complete when the starting material is no longer observed (typically 6-24 hours).

-

Work-up: Carefully vent the hydrogen gas and purge the flask with an inert gas. Caution: The catalyst, especially Raney Nickel, is pyrophoric and must be kept wet and handled with extreme care.

-